An In-Depth Technical Guide to trans-Vaccenic Acid-d13 and its Application in Research
An In-Depth Technical Guide to trans-Vaccenic Acid-d13 and its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to trans-Vaccenic Acid-d13
Trans-Vaccenic Acid-d13 (TVA-d13) is the deuterated form of trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found predominantly in the meat and dairy products of ruminant animals such as cows, sheep, and goats.[1][2] As an isotopically labeled compound, TVA-d13 serves as an invaluable internal standard for the accurate quantification of TVA in biological samples using mass spectrometry-based techniques.[1] Its chemical structure is identical to TVA, with the exception of 13 deuterium atoms replacing hydrogen atoms on the terminal end of the fatty acid chain. This mass difference allows for its clear distinction from endogenous TVA during analysis, ensuring precise and reliable measurements.
The primary use of trans-Vaccenic Acid-d13 in research is intrinsically linked to the burgeoning interest in the biological activities of its non-deuterated counterpart, trans-vaccenic acid. Initially studied for its effects on metabolic health, recent groundbreaking research has illuminated a significant role for TVA in cancer immunotherapy.[3][4] Specifically, TVA has been shown to enhance the anti-tumor activity of CD8+ T cells, a critical component of the adaptive immune system.[3][5] This has positioned TVA as a nutrient of high interest for its potential to be used as a dietary supplement to complement and enhance existing cancer therapies.[6]
Physicochemical Properties and Quantitative Data
The accurate quantification of TVA in research settings is critical for understanding its pharmacokinetics and pharmacodynamics. Trans-Vaccenic Acid-d13 is the internal standard of choice for these applications.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₁D₁₃O₂ | N/A |
| Molecular Weight | 295.5 g/mol | N/A |
| Purity | ≥98% | N/A |
| Synonyms | (11E)-11-Octadecenoic-13,13,14,14,15,15,16,16,17,17,18,18,18-d13 acid | N/A |
Table 1: Physicochemical Properties of trans-Vaccenic Acid-d13
The concentration of trans-vaccenic acid can vary significantly in different food products. The following table provides an overview of TVA content in select beef and dairy products.
| Food Product | TVA Concentration (mg/g of fat) | Reference(s) |
| Grass-fed Beef | Higher than grain-fed | [7] |
| Grain-fed Beef | Lower than grass-fed | [7] |
| Milk from Grazing Cows | 23.8 - 31.1 | [8] |
| Butter | Varies, can be a significant source | [5] |
| Cheese | Varies, can be a significant source | [5] |
Table 2: Reported Concentrations of trans-Vaccenic Acid in Various Food Sources
Experimental Protocols
The following protocols are generalized frameworks for the use of trans-Vaccenic Acid-d13 as an internal standard and for studying the effects of trans-vaccenic acid in preclinical models.
Quantification of trans-Vaccenic Acid in Plasma using GC-MS with trans-Vaccenic Acid-d13 Internal Standard
This protocol outlines the key steps for the quantitative analysis of TVA in plasma samples.
Materials:
-
Plasma samples
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trans-Vaccenic Acid-d13 internal standard solution (of known concentration)
-
Solvents for extraction (e.g., isooctane, methanol, HCl)
-
Derivatization agent (e.g., pentafluorobenzyl bromide)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of trans-Vaccenic Acid-d13 internal standard solution to each plasma sample. The amount should be chosen to be within the linear range of the assay.
-
Lipid Extraction: Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction, to isolate the fatty acids from the plasma matrix.[1][9]
-
Derivatization: Convert the fatty acids to their more volatile ester derivatives (e.g., pentafluorobenzyl esters) to improve their chromatographic properties.[1]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatography column separates the different fatty acid esters based on their volatility and interaction with the stationary phase. The mass spectrometer detects and quantifies the ions of both the endogenous TVA and the deuterated internal standard, TVA-d13.
-
Data Analysis: The concentration of TVA in the original sample is calculated by comparing the peak area of the endogenous TVA to the peak area of the known amount of added TVA-d13 internal standard.
In Vivo Mouse Model of Cancer with TVA-Enriched Diet
This protocol describes a general approach for studying the effect of dietary TVA on tumor growth in a mouse model.
Materials:
-
Cancer cell line of interest (e.g., melanoma, colon carcinoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
Standard rodent chow (e.g., AIN-93G)
-
trans-Vaccenic Acid
-
Corn oil or other suitable vehicle
Procedure:
-
Diet Preparation: Prepare a TVA-enriched diet by supplementing a standard rodent diet, such as AIN-93G, with 1% (w/w) trans-vaccenic acid.[10][11] The TVA should be dissolved in the oil component of the diet to ensure even distribution. A control diet without added TVA should also be prepared.
-
Tumor Inoculation: Subcutaneously inject the cancer cells into the flanks of the mice.
-
Dietary Intervention: Once tumors are established and palpable, randomize the mice into two groups: one receiving the control diet and the other receiving the TVA-enriched diet.
-
Tumor Growth Monitoring: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Immune Cell Analysis: At the end of the study, tumors and spleens can be harvested to analyze the infiltration and activation state of CD8+ T cells and other immune cells by flow cytometry or immunohistochemistry.
-
TVA Level Confirmation: Plasma can be collected to quantify the levels of TVA using the GC-MS protocol described above to confirm the dietary uptake.
In Vitro Activation of Human Primary CD8+ T Cells with TVA
This protocol provides a framework for assessing the direct effect of TVA on CD8+ T cell activation in vitro.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD8+ T cell isolation kit
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
T cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
trans-Vaccenic Acid (dissolved in a suitable solvent like ethanol or DMSO)
-
Cytokine detection assays (e.g., ELISA, flow cytometry)
Procedure:
-
CD8+ T Cell Isolation: Isolate primary human CD8+ T cells from healthy donor PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.
-
Cell Culture and Stimulation: Plate the isolated CD8+ T cells in a 96-well plate pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody to the culture medium to provide co-stimulation.[12]
-
TVA Treatment: Treat the stimulated CD8+ T cells with 20 µM trans-vaccenic acid.[5] A vehicle control (the solvent used to dissolve TVA) should be run in parallel.
-
Incubation: Culture the cells for a period of 24-72 hours to allow for activation and effector function.
-
Functional Readouts: Assess T cell activation and effector function by measuring:
-
Cytokine production (e.g., IFN-γ, TNF-α, IL-2) in the culture supernatant by ELISA.
-
Intracellular cytokine expression by flow cytometry.
-
Expression of activation markers (e.g., CD69, CD25) on the cell surface by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The GPR43-CREB Signaling Pathway in CD8+ T Cells
Recent research has elucidated the signaling pathway through which trans-vaccenic acid enhances CD8+ T cell function. TVA acts as an antagonist to the G protein-coupled receptor 43 (GPR43). This antagonism leads to the activation of the cAMP-PKA-CREB signaling axis, which ultimately promotes the expression of genes associated with T cell proliferation, survival, and effector functions.[3][4][5]
Figure 1: TVA-mediated signaling in CD8+ T cells.
Experimental Workflow for Investigating TVA's Effect on Anti-Tumor Immunity
The following diagram illustrates a typical experimental workflow to investigate the impact of dietary TVA on anti-tumor immunity in a preclinical mouse model.
Figure 2: In vivo experimental workflow.
Conclusion
Trans-Vaccenic Acid-d13 is an essential tool for researchers investigating the roles of trans-vaccenic acid in health and disease. Its use as an internal standard enables the precise and accurate quantification of TVA, which is crucial for preclinical and clinical studies. The recent discovery of TVA's ability to enhance the anti-tumor functions of CD8+ T cells has opened up exciting new avenues for cancer immunotherapy research. The protocols and pathways outlined in this guide provide a foundational framework for scientists and drug development professionals to explore the therapeutic potential of this dietary fatty acid. As research in this area continues to evolve, the demand for high-quality research tools like trans-Vaccenic Acid-d13 will undoubtedly increase.
References
- 1. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cambridge.org [static.cambridge.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional control of effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Composition of Grain- and Grass-Fed Beef and Their Nutritional Value and Health Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Components of the AIN-93 diets as improvements in the AIN-76A diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
